6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
CAS No.: 926260-32-4
Cat. No.: VC5230800
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926260-32-4 |
|---|---|
| Molecular Formula | C17H11BrN2O2 |
| Molecular Weight | 355.191 |
| IUPAC Name | 6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ |
| Standard InChI Key | OMLWOMPGSDDIDN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Introduction
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C17H11BrN2O2 and a molecular weight of 355.19 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a pyridin-3-yl ethenyl group attached to the quinoline ring system makes this compound particularly interesting for further chemical modifications and biological evaluations.
Synthesis and Preparation
The synthesis of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. Although specific synthesis details for this compound are not readily available, similar quinoline derivatives are often prepared through condensation reactions or cross-coupling methods. For instance, quinoline derivatives can be synthesized by reacting appropriate starting materials such as bromoquinolines with pyridin-3-yl ethenyl precursors under suitable conditions.
Biological Activities
While specific biological activity data for 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is limited, quinoline derivatives generally exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, depending on the substituents attached to the quinoline core . The presence of a bromine atom and a pyridin-3-yl ethenyl group could potentially enhance or modify these activities.
Safety and Handling
Handling 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid requires caution due to its potential hazards. The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective clothing, avoiding contact with skin and eyes, and ensuring good ventilation during handling.
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 | P261, P264, P280 |
| H319 | P305+P351+P338, P337+P313 |
| H335 | P304+P340, P403+P233 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume